molecular formula C28H34 B11969039 1,3,6,8-Tetraisopropylpyrene CAS No. 24300-95-6

1,3,6,8-Tetraisopropylpyrene

Cat. No.: B11969039
CAS No.: 24300-95-6
M. Wt: 370.6 g/mol
InChI Key: GWSMALASBJWDQH-UHFFFAOYSA-N
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Description

1,3,6,8-Tetraisopropylpyrene is an organic compound belonging to the pyrene family, characterized by its four isopropyl groups attached to the pyrene core at positions 1, 3, 6, and 8. Pyrene derivatives are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,8-Tetraisopropylpyrene typically involves the alkylation of pyrene with isopropyl halides under Friedel-Crafts alkylation conditions. A practical synthesis method includes the use of aluminum chloride as a catalyst in an inert solvent such as dichloromethane. The reaction is carried out at low temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,3,6,8-Tetraisopropylpyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,6,8-Tetraisopropylpyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,6,8-Tetraisopropylpyrene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the compound’s binding affinity and specificity towards various biological and chemical targets. The pathways involved include electron transfer processes and energy transfer mechanisms, which are crucial for its applications in fluorescence and electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,6,8-Tetraisopropylpyrene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the development of organic electronic materials and as a model compound for studying the effects of alkyl substitution on pyrene derivatives .

Properties

CAS No.

24300-95-6

Molecular Formula

C28H34

Molecular Weight

370.6 g/mol

IUPAC Name

1,3,6,8-tetra(propan-2-yl)pyrene

InChI

InChI=1S/C28H34/c1-15(2)23-13-24(16(3)4)20-11-12-22-26(18(7)8)14-25(17(5)6)21-10-9-19(23)27(20)28(21)22/h9-18H,1-8H3

InChI Key

GWSMALASBJWDQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)C(C)C)C(C)C)C(C)C

Origin of Product

United States

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